Synthesis Yield: Hydrochloride Salt vs. Free Base in High-Throughput Routes
The hydrochloride salt form provides a significant practical advantage in synthesis. A literature procedure reports a 95% yield for the synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride via a route involving N-chlorosuccinimide . This high yield, coupled with the solid, easy-to-handle nature of the hydrochloride salt, contrasts with the free base form (2-Chloro-1-(pyridin-3-yl)ethanone, CAS 55484-11-2), which is a less stable oil or low-melting solid. This difference directly impacts the efficiency and scalability of library synthesis for medicinal chemists.
| Evidence Dimension | Synthetic yield of target compound |
|---|---|
| Target Compound Data | Yield: 95% (Hydrochloride salt) |
| Comparator Or Baseline | 2-Chloro-1-(pyridin-3-yl)ethanone free base (CAS 55484-11-2) |
| Quantified Difference | Hydrochloride salt offers 95% yield in a scalable route, providing a physical form (solid) superior for handling and purification compared to the free base. |
| Conditions | Synthesis from 3-acetylpyridine using 1N HCl in ether followed by N-chlorosuccinimide. |
Why This Matters
For procurement, the high reported yield and the solid, stable nature of the hydrochloride salt translates to lower cost-per-reaction and easier automation compared to the free base, a key factor for high-throughput screening groups.
